4-Bromo-2,3,5,6-tetrachloropyridine

Vue d'ensemble

Description

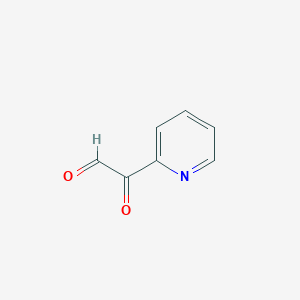

4-Bromo-2,3,5,6-tetrachloropyridine is a chemical compound with the molecular formula C5BrCl4N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used as a chemical intermediate in the production of various substances .

Synthesis Analysis

The synthesis of 4-Bromo-2,3,5,6-tetrachloropyridine and similar compounds often involves the use of pentachloropyridine as a starting material . The synthesis process can be influenced by many factors including the nature of the nucleophile, reaction conditions, and the solvent used . For example, it has been reported that on treatment with lithium aluminum hydride, pentachloropyridine gives 2,3,6-trichloropyridine along with a small amount of other compounds such as 2,3,5,6-, 2,3,4,6- and 2,3,4,5-tetrachloropyrine .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3,5,6-tetrachloropyridine is characterized by the presence of a pyridine ring which is substituted with one bromine and four chlorine atoms . The exact arrangement of these substituents on the pyridine ring can influence the compound’s reactivity and other properties .Chemical Reactions Analysis

4-Bromo-2,3,5,6-tetrachloropyridine, like other perhalogenated pyridines, is highly reactive towards nucleophilic attack due to its electron-deficient nature . This reactivity allows it to participate in a variety of chemical reactions, including Suzuki–Miyaura cross-coupling reactions . The site-selectivity of these reactions can be influenced by factors such as the nature of the nucleophile and the reaction conditions .Applications De Recherche Scientifique

Synthesis Processes

4-Bromo-2,3,5,6-tetrachloropyridine has been utilized in various synthesis processes. For instance, Chen and Flowers (1980) described a synthesis method for tetrahalogenopyridines, including 2,3,5,6-tetrachloropyridine, which could be extended to the bromo-substituted variant (Chen & Flowers, 1980). Moreover, Christopher et al. (2008) explored the nucleophilic substitution reactions of 4-bromo-2,3,5,6-tetrafluoropyridine, indicating its potential in organic synthesis (Christopher et al., 2008).

Quantum Mechanical Studies

Selvarani, Balachandran, and Vishwanathan (2014) conducted quantum mechanical calculations on 4-bromo-2,3,5,6-tetrafluoropyridine, contributing to the understanding of its thermodynamic properties and molecular stability (Selvarani, Balachandran, & Vishwanathan, 2014).

Fluorescence Studies

Ehlers et al. (2014) synthesized fluorescent 2,3,5,6-tetraalkynylpyridines using 4-substituted 2,3,5,6-tetrachloropyridines, including the bromo variant, demonstrating their interesting UV/Vis and fluorescence properties (Ehlers et al., 2014).

Photodissociation Dynamics

Srinivas, Sajeev, and Upadhyaya (2017) investigated the photodissociation dynamics of 4-bromo-2,3,5,6-tetrafluoropyridine, offering insights into its behavior under certain energy states (Srinivas, Sajeev, & Upadhyaya, 2017).

Mécanisme D'action

Orientations Futures

Given the utility of 4-Bromo-2,3,5,6-tetrachloropyridine and similar compounds in organic synthesis, future research may focus on developing new synthetic methods and exploring further applications . Despite the use of pentachloropyridine in organic synthesis, no comprehensive review describing both synthesis and the reactivity of this interesting substrate has been reported in the literature so far .

Propriétés

IUPAC Name |

4-bromo-2,3,5,6-tetrachloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrCl4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEHZUUPYAGIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrCl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404526 | |

| Record name | 4-bromo-2,3,5,6-tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3,5,6-tetrachloropyridine | |

CAS RN |

23995-94-0 | |

| Record name | 4-bromo-2,3,5,6-tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.